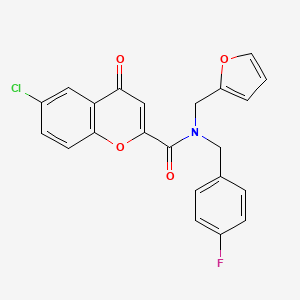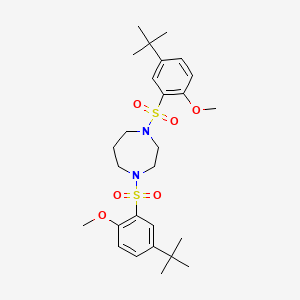
1,4-Bis(5-tert-butyl-2-methoxybenzenesulfonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(5-tert-butyl-2-methoxybenzenesulfonyl)-1,4-diazepane is a complex organic compound characterized by its unique structure, which includes two tert-butyl groups, two methoxy groups, and two benzenesulfonyl groups attached to a diazepane ring
Vorbereitungsmethoden
Industrielle Herstellungsverfahren für diese Verbindung sind in der verfügbaren Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung der Labor-Synthesemethoden, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit und Ausbeute des Endprodukts beinhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
1,4-Bis(5-tert-butyl-2-methoxybenzenesulfonyl)-1,4-diazepane kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonylgruppen in Thiolgruppen umwandeln.
Substitution: Die Methoxy- und tert-Butylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.
Substitution: Verschiedene Nucleophile und Elektrophile können für Substitutionsreaktionen eingesetzt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Sulfoxide oder Sulfone ergeben, während die Reduktion Thiol-Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Sie kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Die Verbindung kann als biochemische Sonde oder Inhibitor in verschiedenen biologischen Stoffwechselwegen potenziell eingesetzt werden.
Medizin: Die Forschung könnte ihr Potenzial als Therapeutikum oder Arzneimittelvorläufer untersuchen.
Industrie: Sie könnte bei der Entwicklung neuer Materialien oder als Katalysator in industriellen Prozessen verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den 1,4-Bis(5-tert-butyl-2-methoxybenzenesulfonyl)-1,4-diazepane seine Wirkung entfaltet, ist nicht gut dokumentiert. Seine Struktur deutet darauf hin, dass es über seine Sulfonyl- und Diazepangruppen mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren kann. Weitere Forschungsarbeiten sind erforderlich, um die genauen Wege und molekularen Zielstrukturen zu klären, die beteiligt sind.
Wirkmechanismus
The mechanism by which 1,4-Bis(5-tert-butyl-2-methoxybenzenesulfonyl)-1,4-diazepane exerts its effects is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and diazepane groups. Further research is needed to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,4-Diazepan: Ein einfacheres Analogon ohne die Sulfonyl- und Methoxygruppen.
5-tert-Butyl-2-methoxybenzenesulfonylchlorid: Eine verwandte Verbindung mit einer ähnlichen Sulfonylgruppe, jedoch ohne den Diazepanring.
Einzigartigkeit
1,4-Bis(5-tert-butyl-2-methoxybenzenesulfonyl)-1,4-diazepane ist einzigartig aufgrund seiner Kombination aus funktionellen Gruppen und dem Diazepanring, der spezifische chemische und biologische Eigenschaften verleihen kann, die in einfacheren Analoga nicht zu finden sind.
Eigenschaften
Molekularformel |
C27H40N2O6S2 |
|---|---|
Molekulargewicht |
552.8 g/mol |
IUPAC-Name |
1,4-bis[(5-tert-butyl-2-methoxyphenyl)sulfonyl]-1,4-diazepane |
InChI |
InChI=1S/C27H40N2O6S2/c1-26(2,3)20-10-12-22(34-7)24(18-20)36(30,31)28-14-9-15-29(17-16-28)37(32,33)25-19-21(27(4,5)6)11-13-23(25)35-8/h10-13,18-19H,9,14-17H2,1-8H3 |
InChI-Schlüssel |
JOLQFHUJCLQZGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



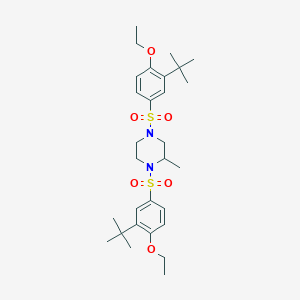

![1-Pyrrolidinecarboxylic acid,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, phenylmethyl ester,(3R)-](/img/structure/B12117275.png)
![(2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]amine](/img/structure/B12117283.png)



![1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]-](/img/structure/B12117317.png)

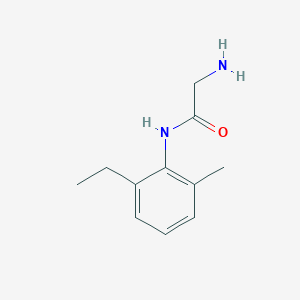
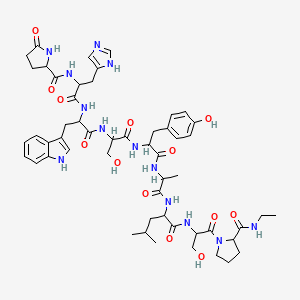
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide](/img/structure/B12117344.png)
